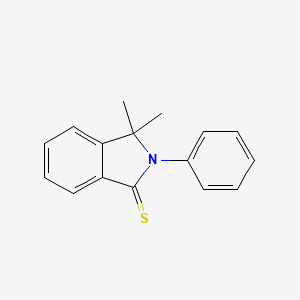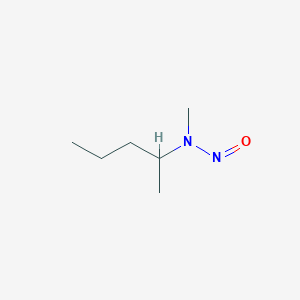
Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a benzaldehyde core substituted with a cyclohexenylmethyl group and two methoxy groups at the 3 and 5 positions. It is a versatile compound with various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as hydrobromic acid or boron tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Hydrobromic acid in acetic acid at elevated temperatures.
Major Products Formed
Oxidation: 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxybenzoic acid.
Reduction: 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxybenzyl alcohol.
Substitution: 4-(1-cyclohexen-1-ylmethyl)-3,5-dihydroxybenzaldehyde.
科学研究应用
Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.
作用机制
The mechanism of action of Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modulation of enzyme activity. The methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dihydroxy-
- Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethyl-
- Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dichloro-
Uniqueness
Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- is unique due to the presence of methoxy groups, which enhance its solubility in organic solvents and influence its reactivity. The cyclohexenylmethyl group also imparts steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
属性
CAS 编号 |
124609-17-2 |
|---|---|
分子式 |
C16H20O3 |
分子量 |
260.33 g/mol |
IUPAC 名称 |
4-(cyclohexen-1-ylmethyl)-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C16H20O3/c1-18-15-9-13(11-17)10-16(19-2)14(15)8-12-6-4-3-5-7-12/h6,9-11H,3-5,7-8H2,1-2H3 |
InChI 键 |
KKTINGZTIFBJFP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1CC2=CCCCC2)OC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)





![4-Bromo-4'-[(1-ethoxyethoxy)methyl]-1,1'-biphenyl](/img/structure/B14281290.png)

![Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-](/img/structure/B14281301.png)

